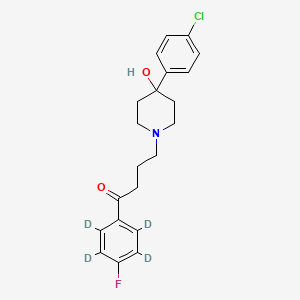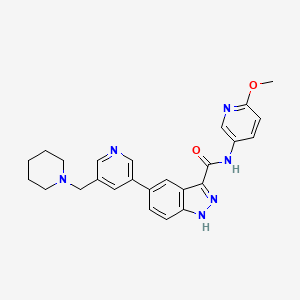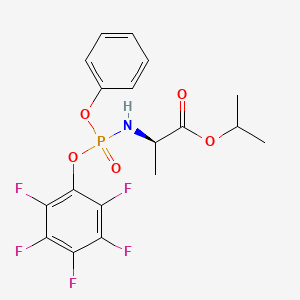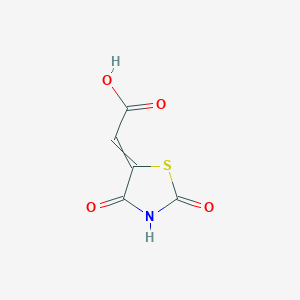
Iridium(3+);trichloride;hydrate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrated iridium trichloride is typically obtained by heating hydrated iridium(III) oxide with hydrochloric acid . The reaction conditions involve the use of concentrated hydrochloric acid and elevated temperatures to ensure complete conversion of the oxide to the chloride form.
Industrial Production Methods
In industrial settings, iridium is separated from other platinum group metals as crystalline ammonium hexachloroiridate, (NH₄)₂[IrCl₆], which can be reduced to iridium metal in a stream of hydrogen. The spongy iridium thus produced reacts with chlorine at 650°C to give iridium(III) chloride .
Analyse Chemischer Reaktionen
Types of Reactions
Iridium(III) chloride hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds such as iridium(IV) oxide.
Reduction: It can be reduced to metallic iridium or lower oxidation state complexes.
Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride, [IrCl(NH₃)₅]Cl₂.
Common Reagents and Conditions
Common reagents used in reactions with iridium(III) chloride hydrate include ammonia, hydrogen, and various ligands for complex formation. Reaction conditions often involve elevated temperatures and the use of solvents such as water or organic solvents.
Major Products Formed
Major products formed from reactions with iridium(III) chloride hydrate include iridium nanocatalysts, iridium oxide, and various iridium complexes used in catalysis and material science .
Wissenschaftliche Forschungsanwendungen
Iridium(III) chloride hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and in the preparation of iridium nanocatalysts.
Biology: It is employed in the synthesis of biologically active iridium complexes for potential therapeutic applications.
Medicine: Iridium complexes are being investigated for their anticancer properties and as imaging agents.
Industry: It is used in the manufacture of electrodes, particularly in electrochemical cells and fuel cells
Wirkmechanismus
The mechanism by which iridium(III) chloride hydrate exerts its effects involves the formation of various iridium complexes that interact with molecular targets. These complexes can act as catalysts, facilitating chemical reactions by providing alternative reaction pathways with lower activation energies. In biological systems, iridium complexes can interact with cellular components, leading to therapeutic effects such as anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to iridium(III) chloride hydrate include:
Rhodium(III) chloride: Similar in structure and reactivity, used in catalysis and material science.
Platinum(II) chloride: Another platinum group metal chloride with applications in catalysis and medicine.
Uniqueness
Iridium(III) chloride hydrate is unique due to its high stability and versatility in forming various iridium complexes. Its ability to act as a precursor for iridium nanocatalysts and its applications in advanced materials and catalysis set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
iridium(3+);trichloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRFDVWKTFJAPF-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Ir+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2IrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14996-61-3 | |
| Record name | Iridium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium](/img/structure/B3181853.png)





![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)






